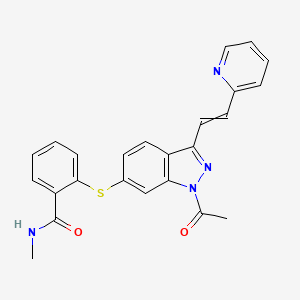![molecular formula C9H14N2S2 B14776737 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a heterocyclic organic compound that features both thiazole and thietanamine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate thietanamine precursor under controlled conditions. Common reagents include thionating agents and cyclization catalysts . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazoles and thietanamines, which can be further functionalized for specific applications .
科学的研究の応用
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is unique due to its combination of thiazole and thietanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC名 |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6(10-8-3-12-4-8)9-5-13-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 |
InChIキー |
UHIBMGPXFZTKGK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C(C)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



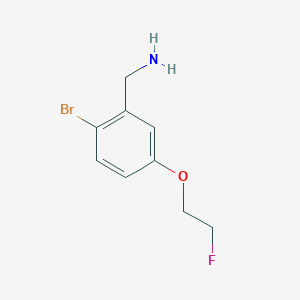

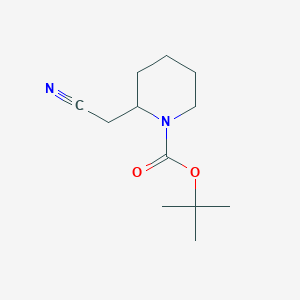
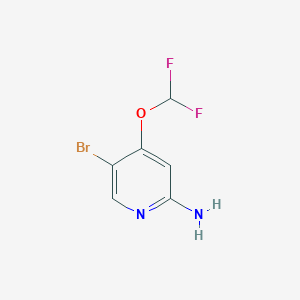
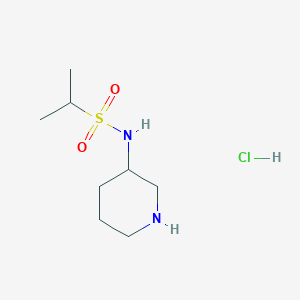
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

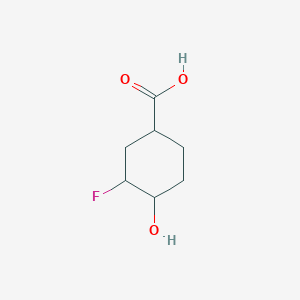
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
